molecular formula C17H19IN2O3S B3486690 N-[4-(diethylsulfamoyl)phenyl]-4-iodobenzamide

N-[4-(diethylsulfamoyl)phenyl]-4-iodobenzamide

Cat. No.: B3486690
M. Wt: 458.3 g/mol
InChI Key: TVIZVOBVSKEKHK-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-4-iodobenzamide is a chemical compound that belongs to the class of sulfonamides and benzamides It is characterized by the presence of a diethylsulfamoyl group attached to a phenyl ring, which is further connected to an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-4-iodobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of diethylamine with chlorosulfonic acid to form diethylsulfamoyl chloride.

    Coupling with Phenylamine: The diethylsulfamoyl chloride is then reacted with 4-aminophenylamine to form N-[4-(diethylsulfamoyl)phenyl]amine.

    Iodination: The final step involves the iodination of the benzamide moiety using iodine and a suitable oxidizing agent, such as sodium iodate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]-4-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide and benzamide groups.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while Suzuki-Miyaura coupling results in biaryl compounds.

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-4-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-4-iodobenzamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The iodinated benzamide moiety may enhance the compound’s binding affinity to certain receptors or proteins, thereby modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(diethylsulfamoyl)phenyl]acetamide: Similar structure but lacks the iodinated benzamide moiety.

    N-[4-(methylsulfamoyl)phenyl]-4-iodobenzamide: Similar structure but with a methylsulfamoyl group instead of diethylsulfamoyl.

    N-[4-(diethylsulfamoyl)phenyl]-4-chlorobenzamide: Similar structure but with a chlorinated benzamide moiety.

Uniqueness

N-[4-(diethylsulfamoyl)phenyl]-4-iodobenzamide is unique due to the presence of both the diethylsulfamoyl group and the iodinated benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The iodine atom, in particular, enhances the compound’s reactivity and binding affinity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O3S/c1-3-20(4-2)24(22,23)16-11-9-15(10-12-16)19-17(21)13-5-7-14(18)8-6-13/h5-12H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIZVOBVSKEKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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